5-Fluoro-2-methoxy-6-methylpyridine

Overview

Description

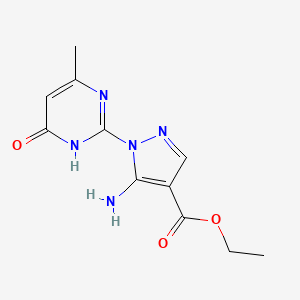

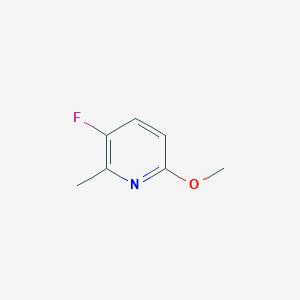

5-Fluoro-2-methoxy-6-methylpyridine is a chemical compound with the molecular formula C6H6FNO . It is a versatile compound with potential scientific applications, including drug synthesis and catalyst development.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 144.8±20.0 °C at 760 mmHg, and a vapor pressure of 6.3±0.3 mmHg at 25°C . It has a molar refractivity of 31.0±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 110.9±3.0 cm3 .Scientific Research Applications

Synthesis and Characterization

5-Fluoro-2-methoxy-6-methylpyridine serves as a crucial intermediate in the synthesis of various chemical compounds. Its utility is evident in the preparation of complex molecules with potential applications in medicine and agriculture. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for a compound with antagonistic activity against dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, emphasizing the role of this compound derivatives in developing neurotransmitter inhibitors (Hirokawa, Horikawa, & Kato, 2000).

Herbicidal Activity

The compound has also been explored for its herbicidal properties. Liu et al. (2005) synthesized a series of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which demonstrated significant herbicidal activity against various weeds, showcasing the compound's potential in agricultural applications (Liu et al., 2005).

Antitumor Agents

Further, the chemical framework of this compound derivatives has been investigated for antitumor activities. Tsuzuki et al. (2004) reported on the cytotoxic effects of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids against various tumor cell lines, indicating the potential of these derivatives as antitumor agents (Tsuzuki et al., 2004).

Pharmaceutical Synthesis

In pharmaceutical research, Alauddin, Balatoni, and Gelovani (2005) described the synthesis of 3′-deoxy-3′-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), a pyrimidine analog for PET imaging, highlighting the role of fluoropyridines in developing diagnostic tools (Alauddin, Balatoni, & Gelovani, 2005).

Safety and Hazards

5-Fluoro-2-methoxy-6-methylpyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, indicating that they may interact with multiple biochemical pathways .

Result of Action

It’s known that fluoropyridines have been used as precursors for the synthesis of anticancer drugs , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name |

3-fluoro-6-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRDFWFSEYHYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654060 | |

| Record name | 3-Fluoro-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

375368-86-8 | |

| Record name | 3-Fluoro-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone](/img/structure/B1436562.png)

![2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436565.png)

![2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436566.png)

![6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436567.png)

![{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid](/img/structure/B1436568.png)

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)